Calcium dihydrogen bis(2-oxoglutarate)
Description
Nomenclature and Chemical Context within Biochemical Systems
Calcium dihydrogen bis(2-oxoglutarate) is known by several synonyms, including Calcium Alpha-Ketoglutarate (B1197944) (Ca-AKG). selleckchem.comalfa-chemistry.com The name itself provides insight into its chemical structure: it consists of a calcium ion (Ca2+) bonded to two dihydrogen bis(2-oxoglutarate) molecules. The core of this compound is alpha-ketoglutarate, a key intermediate in the Krebs cycle, also known as the citric acid cycle. novoslabs.comcodeage.com
Biochemically, alpha-ketoglutarate is a dicarboxylic acid that plays a central role in cellular energy metabolism. biomolther.orgnih.gov It is formed from the oxidative decarboxylation of isocitrate and is a precursor for the synthesis of several amino acids, including glutamate (B1630785) and glutamine. slideshare.netexamine.com This positions it at a crucial crossroads between carbohydrate and protein metabolism. decodeage.com The compound's chemical properties, including its molecular formula and weight, are well-documented. biosynth.comchemscene.com
| Aspect | Details | References |
|---|---|---|
| Systematic Name | Calcium dihydrogen bis(2-oxoglutarate) | |
| Common Synonyms | Calcium Alpha-Ketoglutarate (Ca-AKG), Calcium 2-oxoglutarate | selleckchem.comalfa-chemistry.com |
| Molecular Formula | C5H4O5·Ca | biosynth.com |
| Molecular Weight | 184.16 g/mol | biosynth.comchemscene.com |
| Key Functional Groups | Two carboxyl groups and a ketone group | nih.gov |
Historical Trajectory and Evolution of Research Paradigms
The scientific journey of understanding Calcium dihydrogen bis(2-oxoglutarate) is intrinsically linked to the discovery of the Krebs cycle by Sir Hans Adolf Krebs in 1937. novoslabs.comcodeage.com This groundbreaking work laid the foundation for comprehending cellular respiration and the central role of intermediates like alpha-ketoglutarate. For many years, research primarily focused on AKG's function within this energy-producing pathway.
In more recent decades, the research paradigm has significantly evolved. Scientists began to uncover the broader physiological roles of AKG, moving beyond its metabolic functions. Studies in the 1980s and 1990s began to explore its potential benefits in muscle growth and wound healing. vu.nl The turn of the 21st century has seen a surge in research investigating AKG as a signaling molecule with pleiotropic effects, influencing cellular processes far beyond energy production. nih.gov This shift has been driven by advancements in molecular biology and a growing interest in the molecular basis of aging and disease.
Significance as a Pivotal Research Compound in Metabolism and Signaling
Calcium dihydrogen bis(2-oxoglutarate) has emerged as a pivotal compound in research due to its multifaceted involvement in both metabolism and cellular signaling. Its significance stems from its ability to influence a wide array of physiological processes.
In Metabolism:
As a central component of the Krebs cycle, AKG is fundamental for cellular energy production in the form of ATP. codeage.comquora.com It also plays a crucial role in nitrogen metabolism by acting as a nitrogen scavenger and a precursor for the synthesis of key amino acids like glutamate and glutamine. biomolther.orgnih.gov These amino acids are vital for protein synthesis and serve as an energy source for intestinal cells. decodeage.com
In Cellular Signaling:
Beyond its metabolic roles, AKG is now recognized as a significant signaling molecule. nih.govnih.gov It functions as a cofactor for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases, which are involved in various processes, including collagen synthesis and epigenetic regulation. nih.gov AKG's influence on epigenetic modifications, such as DNA demethylation, highlights its role in regulating gene expression. decodeage.comnih.gov
Furthermore, research has identified AKG as a modulator of key signaling pathways, including the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth and aging. examine.comfrontiersin.org Studies have shown that AKG can extend the lifespan of model organisms, suggesting its potential as a geroprotective agent. decodeage.comnih.gov This has spurred significant interest in its role in the biology of aging and age-related diseases. china-sinoway.comyoutube.com
| Area of Research | Key Findings | References |
|---|---|---|
| Energy Metabolism | A key intermediate in the Krebs cycle, determining its overall rate. | biomolther.orgnih.gov |
| Amino Acid Synthesis | Serves as a precursor for glutamate and glutamine, stimulating protein synthesis. | examine.comnih.gov |
| Collagen Production | Acts as a cofactor for prolyl-4-hydroxylase, an enzyme crucial for collagen formation. | biomolther.orgnih.gov |
| Gene Expression | Influences epigenetic processes through its role as a substrate for enzymes involved in DNA and histone demethylation. | nih.govnih.gov |
| Aging and Longevity | Shown to extend lifespan in model organisms by inhibiting ATP synthase and the TOR signaling pathway. | decodeage.comnih.gov |
| Antioxidant Properties | Exhibits antioxidant activity by reducing reactive oxygen species. | examine.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
86248-59-1 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
6-hydroxy-2,5-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O5/c7-3-4(8)1-2-5(9)6(10)11/h7H,1-3H2,(H,10,11) |
InChI Key |
MMLGKSQQXHJURG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)C(=O)O)C(=O)CO |
Related CAS |
328-50-7 (Parent) |
Origin of Product |
United States |
Metabolic Centrality and Intricate Biochemical Pathways of 2 Oxoglutarate
Integration within the Tricarboxylic Acid (TCA) Cycle
2-Oxoglutarate is a key constituent of the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. nih.gov The TCA cycle is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP, the primary energy currency of the cell.
In a crucial, rate-limiting step of the TCA cycle, 2-oxoglutarate undergoes oxidative decarboxylation to form succinyl-CoA. proteopedia.org This irreversible reaction is catalyzed by the 2-oxoglutarate dehydrogenase complex (OGDHc), a multi-enzyme assembly located in the mitochondrial matrix. proteopedia.orgnih.gov The OGDHc is structurally and functionally similar to the pyruvate (B1213749) dehydrogenase complex and consists of three distinct enzymes: 2-oxoglutarate dehydrogenase (E1o), dihydrolipoyl succinyltransferase (E2o), and dihydrolipoamide (B1198117) dehydrogenase (E3). proteopedia.orgwikipedia.org
This multi-step process involves the decarboxylation of 2-oxoglutarate, the reduction of NAD⁺ to NADH, and the transfer of the resulting succinyl group to Coenzyme A (CoA). wikipedia.org The OGDHc requires five essential cofactors for its catalytic activity: thiamine (B1217682) pyrophosphate (TPP), lipoic acid, Coenzyme A, flavin adenine (B156593) dinucleotide (FAD), and nicotinamide (B372718) adenine dinucleotide (NAD⁺). wikipedia.org
Table 1: Components and Cofactors of the 2-Oxoglutarate Dehydrogenase Complex
| Enzyme Component | Name | Cofactor(s) | Function |
| E1o | 2-Oxoglutarate Dehydrogenase | Thiamine Pyrophosphate (TPP) | Catalyzes the decarboxylation of 2-oxoglutarate. wikipedia.org |
| E2o | Dihydrolipoyl Succinyltransferase | Lipoic Acid, Coenzyme A | Transfers the succinyl group to Coenzyme A. wikipedia.org |
| E3 | Dihydrolipoamide Dehydrogenase | Flavin Adenine Dinucleotide (FAD), Nicotinamide Adenine Dinucleotide (NAD⁺) | Regenerates the oxidized form of lipoamide. proteopedia.org |
2-Oxoglutarate is synthesized in the TCA cycle through the oxidative decarboxylation of isocitrate. This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH). wikipedia.org There are three distinct isoforms of IDH in humans, each with specific localizations and cofactor requirements. wikipedia.orgguidetopharmacology.org
IDH3 is a NAD⁺-dependent enzyme found in the mitochondria and is the primary isoform involved in the TCA cycle. wikipedia.orgguidetopharmacology.org It catalyzes the conversion of isocitrate to 2-oxoglutarate, coupled with the reduction of NAD⁺ to NADH. wikipedia.org
IDH1 and IDH2 are NADP⁺-dependent isoforms. IDH1 is located in the cytoplasm and peroxisomes, while IDH2 is found in the mitochondria. wikipedia.orgguidetopharmacology.org These isoforms also produce 2-oxoglutarate but are primarily involved in providing NADPH for various cellular processes, including antioxidant defense. nih.gov
The reaction catalyzed by isocitrate dehydrogenase is a two-step process. First, isocitrate is oxidized to oxalosuccinate, which remains bound to the enzyme. Subsequently, the oxalosuccinate is decarboxylated to form 2-oxoglutarate. wikipedia.org
Table 2: Isoforms of Isocitrate Dehydrogenase
| Isoform | Location | Cofactor | Primary Function |
| IDH1 | Cytoplasm, Peroxisomes | NADP⁺ | NADPH production, biosynthesis. wikipedia.orgguidetopharmacology.org |
| IDH2 | Mitochondria | NADP⁺ | NADPH production, antioxidant defense. wikipedia.orgguidetopharmacology.org |
| IDH3 | Mitochondria | NAD⁺ | TCA cycle, ATP production. wikipedia.orgguidetopharmacology.org |
Central Role in Nitrogen Metabolism and Homeostasis
2-Oxoglutarate serves as the primary carbon skeleton for the assimilation of inorganic nitrogen, positioning it as a critical link between carbon and nitrogen metabolism. nih.govfrontiersin.org This role is fundamental for the synthesis of nitrogen-containing biomolecules.
The assimilation of ammonia (B1221849) into organic molecules is a vital process, and 2-oxoglutarate is the direct precursor for the synthesis of the amino acid glutamate (B1630785). nih.gov This occurs through two main pathways:
Glutamate Dehydrogenase (GDH): In the presence of high ammonia concentrations, glutamate dehydrogenase can directly incorporate ammonia into 2-oxoglutarate to form glutamate. nih.gov
Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT) Pathway: This is the primary pathway for ammonia assimilation, especially under low ammonia conditions. nih.gov First, glutamine synthetase incorporates ammonia into glutamate to form glutamine, an ATP-dependent reaction. Subsequently, glutamate synthase transfers the amide group from glutamine to a molecule of 2-oxoglutarate, yielding two molecules of glutamate. nih.govfrontiersin.org
Ammonia is toxic to cells at high concentrations, and its efficient removal is crucial. The GS/GOGAT pathway plays a key role in ammonia detoxification by rapidly incorporating it into the non-toxic amino acids glutamate and glutamine. uniumbioscience.com In this process, 2-oxoglutarate acts as the acceptor molecule for the assimilated nitrogen, effectively scavenging free ammonia from the cellular environment. uniumbioscience.com This is particularly important in tissues like the brain, where the glutamate-glutamine cycle between astrocytes and neurons helps to maintain low levels of synaptic glutamate and ammonia. wikipedia.org
Transamination reactions are fundamental for the synthesis and degradation of amino acids, allowing for the interconversion of their carbon skeletons. In these reactions, an amino group is transferred from an amino acid to a keto acid, catalyzed by enzymes called aminotransferases or transaminases. wikipedia.org
2-Oxoglutarate is the most common acceptor of the amino group in these reactions, which in turn is converted to glutamate. wikipedia.org This newly synthesized glutamate can then donate its amino group for the synthesis of other amino acids. For example, aspartate aminotransferase catalyzes the transfer of an amino group from glutamate to oxaloacetate to form aspartate and regenerate 2-oxoglutarate. wikipedia.org Similarly, alanine (B10760859) aminotransferase transfers an amino group from glutamate to pyruvate to form alanine. youtube.com These reactions underscore the central role of the 2-oxoglutarate/glutamate pair in maintaining the cellular pool of amino acids. nih.gov
Interconnections with Other Core Metabolic Networks
2-Oxoglutarate (2-OG) is a pivotal metabolite that sits (B43327) at the crossroads of carbon and nitrogen metabolism. nih.gov It is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental process for cellular energy production. biomolther.orgresearchgate.net Beyond its role in the TCA cycle, 2-OG links the metabolism of carbohydrates, fats, and proteins, serving as a critical hub for various anabolic and catabolic processes. vedantu.comresearchgate.net Its intracellular levels fluctuate based on the availability of carbon and nitrogen, allowing it to act as a master regulatory metabolite that signals the cell's nutritional status. nih.gov
Interfaces with Glucose and Lipid Metabolic Pathways
2-Oxoglutarate is intricately connected with the metabolic pathways of both glucose and lipids, primarily through its role in the TCA cycle, which operates within the mitochondria. wikipedia.org The TCA cycle is the central hub for the final oxidation of carbohydrates, fats, and amino acids. researchgate.net
Interface with Glucose Metabolism: The breakdown of glucose via glycolysis produces pyruvate, which is then converted to acetyl-CoA and enters the TCA cycle. Through a series of reactions, acetyl-CoA contributes to the formation of citrate (B86180) and subsequently 2-oxoglutarate. annualreviews.org The enzyme isocitrate dehydrogenase catalyzes the conversion of isocitrate to 2-oxoglutarate. wikipedia.org This positions 2-oxoglutarate as a direct product of glucose catabolism.
Conversely, 2-oxoglutarate can be used for anabolic processes, including the synthesis of glucose through gluconeogenesis when needed. Intermediates of the TCA cycle, including 2-oxoglutarate, can be withdrawn from the cycle in processes known as cataplerosis. annualreviews.org For instance, 2-oxoglutarate can be converted back to other cycle intermediates like oxaloacetate, a key precursor for gluconeogenesis. vedantu.com
Interface with Lipid Metabolism: The connection between 2-oxoglutarate and lipid metabolism is also bidirectional. Fatty acid oxidation (beta-oxidation) breaks down fatty acids into acetyl-CoA, which then enters the TCA cycle, contributing to the 2-oxoglutarate pool. researchgate.net
For lipid synthesis, citrate produced in the TCA cycle can be exported to the cytosol. There, it is converted back to acetyl-CoA by ATP citrate lyase, providing the fundamental building block for fatty acid synthesis. nih.govresearchgate.net Since 2-oxoglutarate is a key component of the TCA cycle that produces this citrate, it is indirectly involved in lipogenesis. Under certain conditions, such as hypoxia, cancer cells can utilize a process called reductive carboxylation, where 2-oxoglutarate is converted back to citrate, providing an alternative pathway for lipid synthesis. researchgate.net
Dynamics of Glutaminolysis and its Contribution to 2-Oxoglutarate Pool
Glutaminolysis is a critical metabolic pathway that replenishes the TCA cycle with intermediates, a process known as anaplerosis. researchgate.net This pathway is particularly important in rapidly dividing cells and is a major contributor to the cellular pool of 2-oxoglutarate. nih.gov
The process begins with the transport of the amino acid glutamine into the cell and subsequently into the mitochondria. researchgate.net The pathway proceeds in two main steps:
Conversion of Glutamine to Glutamate: The enzyme glutaminase (B10826351) (GLS) catalyzes the hydrolysis of glutamine to glutamate and ammonia. nih.govwikipedia.org
Conversion of Glutamate to 2-Oxoglutarate: Glutamate is then converted into 2-oxoglutarate. This conversion can be catalyzed by two primary types of enzymes:
Glutamate Dehydrogenase (GDH): This enzyme catalyzes the oxidative deamination of glutamate to form 2-oxoglutarate, producing ammonia and NADH or NADPH. researchgate.netwikipedia.org
Transaminases (Aminotransferases): These enzymes, such as glutamate-oxaloacetate transaminase (GOT) and glutamate-pyruvate transaminase (GPT), transfer the amino group from glutamate to an alpha-keto acid (like oxaloacetate or pyruvate), forming 2-oxoglutarate and a new amino acid (aspartate or alanine, respectively). wikipedia.orgresearchgate.net
This anaplerotic influx of 2-oxoglutarate from glutamine is vital for maintaining the integrity of the TCA cycle, especially when intermediates are being used for biosynthesis of nucleotides, lipids, and other amino acids. vedantu.comnih.gov
Table 1: Key Enzymes in 2-Oxoglutarate Metabolic Intersections
| Enzyme Name | Abbreviation | Pathway(s) Involved | Function |
|---|---|---|---|
| Isocitrate Dehydrogenase | IDH | TCA Cycle, Glutaminolysis | Converts isocitrate to 2-oxoglutarate. wikipedia.orgresearchgate.net |
| 2-Oxoglutarate Dehydrogenase | OGDH | TCA Cycle | Converts 2-oxoglutarate to succinyl-CoA. biomolther.organnualreviews.org |
| Glutaminase | GLS | Glutaminolysis | Converts glutamine to glutamate. nih.govwikipedia.org |
| Glutamate Dehydrogenase | GDH | Glutaminolysis, Amino Acid Metabolism | Converts glutamate to 2-oxoglutarate. researchgate.netwikipedia.org |
| Glutamate-Oxaloacetate Transaminase | GOT | Glutaminolysis, Amino Acid Metabolism | Interconverts glutamate and oxaloacetate with 2-oxoglutarate and aspartate. researchgate.netwikipedia.org |
| ATP Citrate Lyase | ACLY | Lipid Metabolism | Converts citrate to acetyl-CoA in the cytosol for fatty acid synthesis. researchgate.net |
Table 2: Metabolic Fates and Sources of 2-Oxoglutarate
| Process | Description | Key Inputs | Key Outputs |
|---|---|---|---|
| TCA Cycle (Catabolic) | Oxidative decarboxylation of 2-oxoglutarate for energy production. | Isocitrate | Succinyl-CoA, NADH, CO2 biomolther.org |
| Anaplerosis (via Glutaminolysis) | Replenishment of the TCA cycle pool. | Glutamine, Glutamate | 2-Oxoglutarate nih.gov |
| Amino Acid Synthesis (Cataplerosis) | Serves as a precursor for the synthesis of glutamate, glutamine, proline, and arginine. wikipedia.orgcreative-proteomics.com | 2-Oxoglutarate, Amino Groups | Glutamate and other amino acids. nih.gov |
| Lipid Synthesis (Indirect) | Contributes to the pool of citrate that is exported to the cytosol for fatty acid synthesis. | 2-Oxoglutarate (within TCA cycle) | Citrate (for export) researchgate.net |
| Reductive Carboxylation | Alternative pathway for citrate and lipid synthesis, prominent in some cancer cells. | 2-Oxoglutarate, CO2 | Isocitrate, Citrate researchgate.net |
Enzymatic Regulation and Molecular Interactions of 2 Oxoglutarate
Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KGDHC) Regulation
The alpha-ketoglutarate dehydrogenase complex (KGDHC) is a critical regulatory point in the tricarboxylic acid (TCA) cycle. nih.gov It catalyzes the irreversible oxidative decarboxylation of 2-oxoglutarate to succinyl-CoA, a key step in mitochondrial energy production. researchgate.net The activity of this multi-enzyme complex is finely tuned by allosteric modulators, cellular energy status, and the redox environment.
Divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), are significant allosteric activators of KGDHC. Changes in their intramitochondrial concentrations can modulate the enzyme's activity. nih.gov
Calcium (Ca²⁺): An increase in mitochondrial Ca²⁺ concentration enhances the activity of KGDHC. This activation is crucial in matching energy production with cellular demand, especially in tissues with high energy expenditure like neurons. However, at very high concentrations (≥100 μM), calcium can become inhibitory, a phenomenon that may contribute to cellular damage under pathological conditions. royalsocietypublishing.org
Magnesium (Mg²⁺): Mg²⁺ is also an activator of KGDHC and is required, in conjunction with the cofactor thiamine (B1217682) pyrophosphate (TPP), for the enzyme to achieve its maximal activity. nih.gov
The effects of Ca²⁺ and Mg²⁺ on KGDHC activity are additive when their concentrations are below 0.1 mM and 1 mM, respectively. nih.gov The presence of these cations significantly influences the enzyme's affinity for its substrate, 2-oxoglutarate. For instance, the Michaelis constant (K_M) for 2-oxoglutarate is substantially lowered in the presence of both Ca²⁺ and Mg²⁺, indicating a higher binding affinity. nih.gov
| Divalent Cation | Effect on KGDHC Activity | K_M for 2-Oxoglutarate | K_M for Cation |
| Ca²⁺ | Activator (inhibitory at high concentrations) | 2.2 mM (in the presence of 1.8 µM Ca²⁺ alone) | < 1 µM |
| Mg²⁺ | Activator (requires TPP) | 4 +/- 1.1 mM (with or without Mg²⁺, no Ca²⁺) | 25 µM |
| Ca²⁺ + Mg²⁺ | Additive Activation | 0.3 mM | - |
The activity of KGDHC is highly sensitive to the energy state of the cell, reflected in the ratios of ATP/ADP and NADH/NAD⁺. This regulation ensures that the rate of the TCA cycle is coupled to the cell's energy requirements.
ATP/ADP Ratio: A high ATP/ADP ratio, indicative of a high energy charge, leads to the inhibition of KGDHC. Conversely, an increase in the concentration of ADP, signaling a low energy state, activates the enzyme. nih.govnih.gov This allows for increased production of NADH to fuel ATP synthesis.
NADH/NAD⁺ Ratio: A high NADH/NAD⁺ ratio, signifying a reduced state, inhibits KGDHC. nih.gov NADH acts as a product inhibitor, competing with NAD⁺ and also decreasing the enzyme's affinity for 2-oxoglutarate. nih.gov This feedback mechanism prevents the overproduction of reducing equivalents when the electron transport chain is saturated.
| Cellular Ratio | Effect on KGDHC Activity | Regulatory Mechanism |
| High ATP/ADP | Inhibition | Allosteric inhibition by ATP |
| Low ATP/ADP | Activation | Allosteric activation by ADP |
| High NADH/NAD⁺ | Inhibition | Product inhibition by NADH |
| Low NADH/NAD⁺ | Activation | Relief of product inhibition |
KGDHC is a notable target of reactive oxygen species (ROS), making it vulnerable to oxidative stress. royalsocietypublishing.orgbohrium.com Inhibition of KGDHC by ROS can have significant consequences for cellular metabolism and has been implicated in the pathophysiology of several neurodegenerative diseases. nih.govnih.gov Although another TCA cycle enzyme, aconitase, is more sensitive to ROS, the inhibition of KGDHC is a critical factor in limiting the generation of NADH under conditions of acute oxidative stress. nih.gov Interestingly, KGDHC itself can be a source of ROS, particularly when the NADH/NAD⁺ ratio is high. nih.govresearchgate.net
Isocitrate Dehydrogenase (IDH) Activity and Isoforms
Isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to produce 2-oxoglutarate. dbpedia.org This reaction is a key control point in the TCA cycle and also serves as a source of NADPH for reductive biosynthesis and antioxidant defense. nih.gov In humans, there are three main isoforms of IDH, each with distinct localizations and cofactor dependencies. nih.gov
IDH1: Located in the cytoplasm and peroxisomes, IDH1 uses NADP⁺ as a cofactor and is involved in providing NADPH for various cellular processes. nih.govresearchgate.net
IDH2: This isoform is found in the mitochondria and also uses NADP⁺. researchgate.netbergbuilds.domains It plays a role in mitochondrial redox balance. bergbuilds.domains
IDH3: IDH3 is the primary isoform involved in the TCA cycle and is located in the mitochondria. nih.gov It is an NAD⁺-dependent enzyme. researchgate.net
The activity of these isoforms is crucial for maintaining the cellular pool of 2-oxoglutarate. Mutations in IDH1 and IDH2 are frequently observed in certain types of cancer and lead to a neomorphic activity where the enzyme reduces 2-oxoglutarate to D-2-hydroxyglutarate, an oncometabolite. nih.govnih.gov
| IDH Isoform | Cellular Location | Cofactor | Primary Function |
| IDH1 | Cytoplasm, Peroxisomes | NADP⁺ | NADPH production, 2-oxoglutarate synthesis |
| IDH2 | Mitochondria | NADP⁺ | Mitochondrial NADPH production, 2-oxoglutarate synthesis |
| IDH3 | Mitochondria | NAD⁺ | TCA cycle, 2-oxoglutarate synthesis |
Glutamate (B1630785) Dehydrogenase (GDH) Functionality
Glutamate dehydrogenase (GDH) provides a crucial link between amino acid metabolism and the TCA cycle by catalyzing the reversible oxidative deamination of glutamate to 2-oxoglutarate and ammonia (B1221849). wikipedia.orgresearchgate.net This reaction can utilize either NAD⁺ or NADP⁺ as a cofactor. wikipedia.org
The direction of the GDH-catalyzed reaction is dependent on the cellular metabolic state. In conditions where energy is required, the deamination of glutamate to 2-oxoglutarate provides a substrate for the TCA cycle. nih.gov Conversely, when there is an excess of 2-oxoglutarate, it can be aminated to form glutamate, which is a key neurotransmitter and a precursor for the synthesis of other amino acids and glutathione. mdpi.com The regulation of GDH is complex and involves allosteric control by various metabolites, including ATP and ADP. wikipedia.org
Transaminase Enzyme Systems in 2-Oxoglutarate Metabolism
Transaminase enzymes, also known as aminotransferases, are a group of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. nih.gov In these reactions, 2-oxoglutarate frequently serves as the amino group acceptor, leading to the formation of glutamate. mdpi.comnih.gov This process is central to the synthesis and degradation of amino acids.
Two of the most clinically significant transaminases are:
Aspartate Aminotransferase (AST): This enzyme catalyzes the transfer of an amino group from aspartate to 2-oxoglutarate, yielding oxaloacetate and glutamate. nih.govijhmr.com
Alanine (B10760859) Aminotransferase (ALT): ALT facilitates the transfer of an amino group from alanine to 2-oxoglutarate, producing pyruvate (B1213749) and glutamate. ijhmr.comkegg.jp
These reactions are readily reversible and play a vital role in integrating carbohydrate and amino acid metabolism. wisdomlib.org They allow for the interconversion of amino acids and TCA cycle intermediates, thereby maintaining a balance between these metabolic pathways.
Functional Diversity of 2-Oxoglutarate-Dependent Oxygenases (2OGXs)
The 2-oxoglutarate (2OG)-dependent oxygenases (2OGXs), also known as Fe(II)/2OG-dependent dioxygenases, represent a large and versatile superfamily of non-heme iron enzymes. nih.govnih.gov These enzymes are found across all kingdoms of life, from bacteria to humans, and catalyze a wide array of oxidative reactions. nih.govnih.gov In humans alone, there are over 60 identified 2OGXs that play crucial roles in numerous biological processes. nih.govthemedicalbiochemistrypage.org Their functional diversity is a reflection of the wide range of substrates they can act upon, including proteins, nucleic acids, lipids, and small molecule metabolic intermediates. nih.govresearchgate.net Key functions of human 2OGXs include collagen biosynthesis, regulation of gene expression, DNA and RNA repair, and fatty acid metabolism. annualreviews.orgnih.govrsc.org The catalytic flexibility of these enzymes allows them to perform various chemical transformations, primarily hydroxylation, but also N-demethylation, desaturation, halogenation, and ring formation, particularly in plants and microbes. nih.govannualreviews.orgnih.gov
Mechanistic Principles of Catalytic Hydroxylation and Other Oxidations
2-Oxoglutarate-dependent oxygenases share a conserved catalytic mechanism and a characteristic double-stranded β-helix (DSBH) fold, often referred to as a jelly-roll fold. nih.govrsc.org Their reactions require Fe(II) as a cofactor, molecular oxygen (O₂), and 2-oxoglutarate (also known as alpha-ketoglutarate) as a co-substrate. nih.govthemedicalbiochemistrypage.org
The catalytic cycle begins with the binding of 2-oxoglutarate to the Fe(II) center in the enzyme's active site, which is typically coordinated by a His-X-Asp/Glu⋯His facial triad (B1167595) of amino acid residues. rsc.orgresearchgate.net This is followed by the binding of the primary substrate. nih.govresearchgate.net The binding of molecular oxygen to the iron center then initiates an oxidative decarboxylation of 2-oxoglutarate, yielding succinate (B1194679), carbon dioxide, and a highly reactive ferryl intermediate (FeIV=O). rsc.orgnih.govpsu.edu
This potent Fe(IV)=O species is responsible for the oxidation of the substrate. psu.edupsu.edu In most reactions, this occurs via hydrogen atom abstraction from the substrate, creating a substrate radical and a ferric hydroxo species. psu.edu These intermediates then rapidly recombine to form the hydroxylated product. rsc.orgpsu.edu This hydroxylation mechanism is the most common reaction catalyzed by 2OGXs. psu.edu However, the versatility of the ferryl intermediate allows for other transformations. For instance, demethylation reactions proceed through an initial hydroxylation of a methyl group, which forms an unstable intermediate that spontaneously releases formaldehyde. nih.govthemedicalbiochemistrypage.org In plants and microbes, the enzyme can guide the reactive intermediates toward different outcomes, including desaturations, epimerizations, ring closures, and halogenations. nih.govpsu.edufrontiersin.org
| Reaction Type | Description | Example Enzyme Class |
| Hydroxylation | Addition of a hydroxyl (-OH) group to a substrate. | Collagen hydroxylases, HIF hydroxylases |
| Demethylation | Removal of a methyl (-CH₃) group, proceeding via hydroxylation. | JmjC domain-containing histone demethylases |
| Desaturation | Introduction of a double bond into a substrate. | Flavonoid and antibiotic biosynthesis enzymes |
| Halogenation | Incorporation of a halogen atom (e.g., Cl, Br) into a substrate. | SyrB2 (involved in syringomycin (B1172496) biosynthesis) |
| Ring Formation | Catalyzing the closure of a linear molecule to form a ring structure. | Clavaminic acid synthase (CAS) |
| Epimerization | Changing the stereochemistry at one chiral center of a substrate. | CarC (involved in carbapenem (B1253116) biosynthesis) |
Involvement in Collagen Biosynthesis Pathways
One of the first and most well-characterized roles of 2-oxoglutarate-dependent oxygenases is their essential function in collagen biosynthesis. annualreviews.orgnih.gov Collagen, the most abundant protein in mammals, requires extensive post-translational modification to achieve its stable triple-helical structure. 2OGXs catalyze critical hydroxylation reactions on procollagen (B1174764) polypeptide chains within the endoplasmic reticulum. rsc.org
Three main types of collagen hydroxylases, all belonging to the 2OGX superfamily, are involved in this process:
Collagen Prolyl 4-hydroxylases (C-P4Hs): These enzymes catalyze the hydroxylation of specific proline residues to form 4-hydroxyproline. This modification is crucial for the thermal stability of the collagen triple helix. rsc.orgnih.gov
Prolyl 3-hydroxylases (P3Hs): These enzymes hydroxylate specific proline residues to form 3-hydroxyproline. rsc.org
Lysyl hydroxylases (PLODs): These enzymes, also known as procollagen-lysine 2-oxoglutarate 5-dioxygenases, catalyze the hydroxylation of specific lysine (B10760008) residues to form hydroxylysine. nih.govresearchgate.net These hydroxylysine residues serve as attachment sites for carbohydrates (glycosylation) and are essential for the formation of stable collagen cross-links. themedicalbiochemistrypage.org
Like other 2OGXs, these collagen hydroxylases require Fe(II), O₂, and 2-oxoglutarate for their activity. rsc.org They also depend on ascorbate (B8700270) (Vitamin C), which acts as a reducing agent to keep the active-site iron in its ferrous (Fe²⁺) state, particularly during "uncoupled" reaction cycles where 2OG is decarboxylated without substrate hydroxylation. themedicalbiochemistrypage.orgrsc.org Deficiencies in these enzymatic activities can lead to connective tissue disorders. themedicalbiochemistrypage.org
Contributions to Nucleic Acid Modification and Repair Mechanisms
The functional reach of 2-oxoglutarate-dependent oxygenases extends to the direct modification and repair of DNA and RNA, playing a crucial role in maintaining genome integrity and regulating gene expression at the nucleic acid level. annualreviews.orghkbu.edu.hk
DNA Repair: The AlkB homolog (ALKBH) family of 2OGXs are DNA repair enzymes. nih.govresearchgate.net They reverse cytotoxic damage to DNA bases caused by alkylating agents. nih.gov For example, ALKBH2 and ALKBH3 are known to remove methyl groups from bases such as 1-methyladenine (B1486985) and 3-methylcytosine (B1195936) through oxidative demethylation. nih.gov This direct reversal repair mechanism is vital for protecting the genome from mutagenic lesions. researchgate.netresearchgate.net Several histone demethylases that are part of the 2OGX family are also recruited to sites of DNA damage to facilitate repair. researchgate.net
DNA and RNA Demethylation: Beyond repair, 2OGXs are involved in epigenetic modifications of nucleic acids. The Ten-Eleven Translocation (TET) enzymes are 2OGXs that catalyze the oxidation of 5-methylcytosine (B146107) (5mC), a major epigenetic mark in DNA, to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms. researchgate.net This process is a key step in active DNA demethylation, which is essential for reprogramming gene expression during development and in cellular differentiation. hkbu.edu.hk Similarly, certain ALKBH family members, such as ALKBH5 and the fat mass and obesity-associated protein (FTO), act on RNA to remove methyl modifications, thereby influencing RNA stability, processing, and translation. nih.govresearchgate.net
| Enzyme Family | Nucleic Acid Target | Primary Function |
| ALKBH (e.g., ALKBH2, ALKBH3) | DNA | Repair of alkylated bases |
| TET (e.g., TET1, TET2, TET3) | DNA | Oxidation of 5-methylcytosine (DNA demethylation) |
| ALKBH (e.g., ALKBH5, FTO) | RNA | Demethylation of RNA bases (e.g., N⁶-methyladenosine) |
Modulation of Fatty Acid Metabolic Pathways
2-Oxoglutarate-dependent oxygenases also participate in various aspects of lipid metabolism. rsc.orgnih.gov Their roles include the biosynthesis of carnitine, which is crucial for the transport of fatty acids, and the breakdown of certain fatty acids. annualreviews.orgnih.gov
Carnitine Biosynthesis: Carnitine is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation, the primary process of fatty acid breakdown to produce energy. themedicalbiochemistrypage.org The biosynthesis of carnitine from trimethyllysine involves four enzymatic steps, two of which are catalyzed by 2OGXs. The first enzyme, trimethyllysine hydroxylase, and the final enzyme, γ-butyrobetaine dioxygenase, both require 2-oxoglutarate to hydroxylate their respective substrates. themedicalbiochemistrypage.org
Phytanic Acid Catabolism: 2OGXs are also involved in the catabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources. Phytanoyl-CoA 2-hydroxylase (PhyH), a 2OGX, is a key enzyme in the α-oxidation pathway required to break down phytanic acid. nih.gov
Furthermore, the metabolite 2-oleoylglycerol (2-OG), a monoacylglycerol, has been identified as a signaling molecule that can interact with G protein-coupled receptors like GPR119, suggesting a role in regulating glucose and lipid homeostasis. researchgate.net While distinct from the 2-oxoglutarate co-substrate, this highlights the diverse roles of related molecules in metabolic regulation. The broader connection between fatty acid metabolism and 2-oxoglutarate is also evident in how different dietary fatty acids can influence metabolic pathways that intersect with the TCA cycle, from which 2-oxoglutarate is derived. mdpi.com
Cellular and Molecular Mechanisms of Action in Preclinical and Model Systems
Modulation of Cellular Energy Metabolism and ATP Homeostasis
Calcium dihydrogen bis(2-oxoglutarate) is centrally involved in cellular energy production through its role in the Krebs cycle, a key metabolic pathway that generates ATP, the primary energy currency of the cell. donotage.orgnovoslabs.comtitanbiotechltd.com This cycle is fundamental for the oxidation of fatty acids, amino acids, and glucose to produce energy. youtube.com
Preclinical studies in model organisms have suggested that alpha-ketoglutarate (B1197944) can extend lifespan by inhibiting the activity of ATP synthase. decodeage.comnih.gov This inhibition is thought to mimic some of the effects of dietary restriction. youtube.com By partially inhibiting ATP synthase, Calcium dihydrogen bis(2-oxoglutarate) may optimize mitochondrial efficiency, leading to reduced oxidative stress and conservation of cellular energy. junglongevity.com Calcium also plays a role in energy metabolism by activating enzymes involved in ATP production. supersmart.com
Regulation of Protein Synthesis and Degradation Pathways
Calcium dihydrogen bis(2-oxoglutarate) serves as a precursor for the synthesis of several amino acids, including glutamate (B1630785) and glutamine. decodeage.comyoutube.com These amino acids are fundamental building blocks for proteins. Consequently, this compound can stimulate protein synthesis and inhibit the breakdown of proteins, particularly in muscle tissue. decodeage.comyouthandearth.com
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation. Some research indicates that alpha-ketoglutarate can indirectly inhibit the mTOR pathway. decodeage.comjunglongevity.comaging-us.com This inhibition is a proposed mechanism for its effects on longevity, as downregulation of mTOR signaling is a known pro-longevity intervention. youtube.com The inhibition of mTOR by alpha-ketoglutarate may be linked to its effects on ATP synthase. youthandearth.comaging-us.com
Calcium dihydrogen bis(2-oxoglutarate) plays a significant role in collagen metabolism. nih.gov It acts as a critical cofactor for prolyl-4-hydroxylase, an enzyme essential for the formation of stable collagen fibers. avea-life.com By increasing the availability of proline, a key component of collagen, it supports collagen synthesis. avea-life.comnih.gov Studies in cultured human dermal fibroblasts have shown that alpha-ketoglutarate stimulates procollagen (B1174764) production. nih.govsemanticscholar.org This has implications for maintaining the integrity of the extracellular matrix in tissues such as skin and bone. vitality-pro.comnovoslabs.comdecodeage.com
Mechanisms of Redox Balance and Antioxidant Defense
Calcium dihydrogen bis(2-oxoglutarate) exhibits antioxidant properties. decodeage.com It can help to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, which is a key contributor to cellular damage and aging. decodeage.comdecodeage.com One of its antioxidant mechanisms involves serving as a precursor to glutamate, which is necessary for the synthesis of glutathione, a major endogenous antioxidant. decodeage.comdecodeage.com In preclinical studies with aged mice, supplementation with the compound was shown to stabilize the redox state. researchgate.net It has also been shown to protect against oxidative damage in the brain in experimental models. researchgate.net
Epigenetic Modulations and Gene Expression Control
Emerging research highlights the role of Calcium dihydrogen bis(2-oxoglutarate) in the epigenetic regulation of gene expression. novoslabs.com It functions as a crucial cofactor for the Ten-Eleven Translocation (TET) family of enzymes. youtube.comnih.gov These enzymes are involved in the process of DNA demethylation, an important epigenetic modification that can influence which genes are turned on or off. youtube.comnih.gov By influencing DNA methylation patterns, this compound may help to maintain a more youthful state of the epigenome. novoslabs.com
Interactive Data Table: Summary of Preclinical Findings
| Mechanism of Action | Model System/Study Type | Key Findings | Reference |
| Modulation of Cellular Energy Metabolism | C. elegans | Extended lifespan by inhibiting ATP synthase. | nih.gov |
| Regulation of Protein Synthesis | General | Stimulates protein synthesis and inhibits protein degradation in muscle. | decodeage.com |
| mTOR Pathway Signaling | Drosophila | Extends lifespan by inhibiting the mTOR pathway. | aging-us.com |
| Collagen Turnover | Cultured human dermal fibroblasts | Stimulated procollagen production. | nih.govsemanticscholar.org |
| Antioxidant Defense | Aged mice | Stabilized redox homeostasis. | researchgate.net |
| Epigenetic Modulation | General | Acts as a cofactor for TET enzymes involved in DNA demethylation. | youtube.comnih.gov |
Role as a Substrate for Ten-Eleven Translocation (TET) Dioxygenases
Calcium dihydrogen bis(2-oxoglutarate) serves as a source of α-KG, an indispensable co-substrate for the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3). bioscientifica.comnih.gov These enzymes are α-KG-dependent dioxygenases that play a central role in the process of DNA demethylation. nih.govwikipedia.org The catalytic activity of TET enzymes requires the presence of α-KG, Fe(II), and molecular oxygen (O₂). nih.govwikipedia.org
The reaction mechanism involves the binding of α-KG and the DNA substrate (5-methylcytosine) to the enzyme's active site. wikipedia.org In a coupled reaction, α-KG is oxidatively decarboxylated to succinate (B1194679) and carbon dioxide. wikipedia.orgcore.ac.uk This process facilitates the hydroxylation of the methyl group on 5-methylcytosine (B146107) (5mC), converting it sequentially to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). core.ac.uknih.govnih.gov This series of oxidative steps is the initial and crucial phase of active DNA demethylation in mammals. bioscientifica.comnih.gov
| Component | Role in TET Enzyme Catalysis |
| Calcium dihydrogen bis(2-oxoglutarate) | Provides the essential co-substrate, 2-oxoglutarate (α-KG). |
| 5-methylcytosine (5mC) | The primary substrate for TET enzymes, which is oxidized. wikipedia.org |
| Fe(II) | A necessary cofactor held in the enzyme's active site by a triad (B1167595) of amino acid residues (two histidines and one aspartic acid). wikipedia.org |
| **Molecular Oxygen (O₂) ** | Acts as a co-substrate, with one oxygen atom incorporated into the substrate and the other into succinate. wikipedia.org |
| Succinate | A by-product of the reaction, resulting from the oxidative decarboxylation of α-KG. wikipedia.org |
Impact on DNA Methylation and Histone Demethylation Processes
By acting as a limiting substrate for TET enzymes, the intracellular concentration of α-KG directly influences the epigenetic landscape. epigenie.comnih.gov The TET-catalyzed conversion of 5mC to its oxidized derivatives is a key pathway for removing DNA methylation marks, which are typically associated with transcriptional repression. nih.govnih.gov Therefore, an increased availability of α-KG can promote global DNA demethylation by enhancing TET enzyme activity. nih.govca.gov
Beyond its role in DNA modification, α-KG is also a vital cofactor for the Jumonji C (JmjC) domain-containing family of histone demethylases. nih.govnih.gov These enzymes are responsible for removing methyl groups from lysine (B10760008) residues on histone proteins, another critical layer of epigenetic regulation. nih.gov For instance, studies have shown that high levels of α-KG can suppress repressive histone modifications. epigenie.com The dual role of α-KG as a cofactor for both TET enzymes and JmjC histone demethylases places it at a critical nexus, linking cellular metabolism directly to the epigenetic control of gene expression through coordinated regulation of both DNA and histone methylation states. epigenie.comnih.gov
| Epigenetic Mark | Enzyme Family | Role of α-KG | Outcome of Increased α-KG |
| 5-methylcytosine (5mC) | TET Dioxygenases | Co-substrate | Promotes DNA Demethylation. nih.govresearchgate.net |
| Histone Lysine Methylation | JmjC Histone Demethylases | Co-substrate | Promotes Histone Demethylation. nih.govnih.gov |
Interplay with Key Intracellular Signaling Pathways
Activation of the AMP-Activated Protein Kinase (AMPK) Pathway
Preclinical studies in model organisms such as Drosophila melanogaster have demonstrated that dietary supplementation with α-KG can activate the AMP-activated protein kinase (AMPK) signaling pathway. nih.govaging-us.com AMPK is a master regulator of cellular energy homeostasis, activated in response to a low cellular energy state (i.e., a high AMP/ATP ratio). nih.gov In flies, α-KG treatment was observed to reduce the ATP/ADP ratio, consistent with AMPK activation. nih.govaging-us.com This activation leads to downstream effects aimed at restoring energy balance. researchgate.net
Mechanistically, the link between α-KG and AMPK can be direct, as seen in the regulation of brown adipogenesis where AMPKα1-mediated α-KG production is required for epigenetic modifications. nih.gov More recent research in human cancer cells suggests that α-KG can dictate the synthesis of AMPK protein through a TET-YBX1-dependent mechanism, linking epigenetic regulation to energy sensing. researchgate.net Furthermore, as the compound is a calcium salt, it is relevant that intracellular calcium can also activate AMPK through the upstream kinase Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ), a pathway that is independent of cellular energy levels. nih.govresearchgate.netnih.gov
| Gene/Target | Organism | Effect of α-KG Supplementation |
| AMPKα | Drosophila | Significantly increased mRNA expression. nih.govaging-us.com |
| FoxO | Drosophila | Significantly increased mRNA expression. nih.govaging-us.com |
| Sirt1 | Drosophila | Significantly increased mRNA expression. nih.gov |
| TORC | Drosophila | Significantly decreased mRNA expression. nih.govaging-us.com |
| ATP/ADP Ratio | Drosophila | Significantly decreased. nih.govaging-us.com |
Engagement with FoxO and JNK Signaling Cascades
The Forkhead box O (FOXO) family of transcription factors and the c-Jun N-terminal kinase (JNK) signaling cascade are critical mediators of cellular responses to stress, including oxidative stress. nih.govnih.gov Studies have shown that α-KG can influence these pathways. In Drosophila, dietary α-KG led to a significant upregulation of FoxO mRNA. nih.govaging-us.com FOXO transcription factors are involved in regulating a wide array of cellular processes, including cell cycle arrest, apoptosis, and resistance to oxidative stress. nih.gov
The JNK pathway, also known as the stress-activated protein kinase (SAPK) pathway, is similarly engaged. nih.gov Research in flies demonstrated that α-KG treatment activates JNK signaling. nih.govresearchgate.net There is a mechanistic link between these pathways, as oxidative stress can induce JNK-dependent phosphorylation of FOXO4, leading to its nuclear translocation and transcriptional activation. nih.govembopress.org This suggests that α-KG may modulate cellular stress responses by engaging with a Ral/JNK/FOXO signaling axis. nih.govembopress.org
Investigations into Cellular Proliferation and Differentiation Dynamics
α-KG plays a pivotal, yet context-dependent, role in regulating the fundamental cellular processes of proliferation and differentiation, particularly in the realm of stem cell biology. Its influence is tightly linked to its epigenetic functions.
Influence on Stem Cell Function and Lineage Specification
The effect of α-KG on pluripotent stem cells (PSCs) is dictated by their specific pluripotent state. nih.govca.govnih.gov In naive mouse embryonic stem cells (mESCs), which resemble the pre-implantation epiblast, high levels of intracellular α-KG promote self-renewal and help maintain the undifferentiated, naive state. epigenie.comnih.gov It achieves this by acting as a cofactor for TET and JmjC enzymes, thereby suppressing repressive DNA and histone methylation and preserving the pluripotency gene network. epigenie.comnih.gov
Conversely, in primed PSCs, such as human PSCs (hPSCs) and mouse epiblast stem cells (EpiSCs), which are more developmentally advanced, α-KG has the opposite effect. nih.govnih.gov In this context, increased α-KG levels or a higher α-KG-to-succinate ratio accelerates the onset of differentiation. nih.govucla.edu The proposed mechanism involves α-KG-fueled demethylation reactions that are necessary to silence pluripotency-associated genes and activate genes specific to particular developmental lineages. nih.govucla.edu This dual functionality underscores the role of α-KG as a key metabolic regulator that helps orchestrate the critical cell fate decisions of self-renewal versus differentiation, depending on the cellular context. nih.govca.gov
| Pluripotent State | Cell Type Example | Effect of Increased α-KG | Underlying Mechanism |
| Naive | Mouse Embryonic Stem Cells (mESCs) | Promotes self-renewal, maintains pluripotency. epigenie.comca.govnih.gov | Suppresses repressive DNA and histone methylation. epigenie.com |
| Primed | Human Pluripotent Stem Cells (hPSCs) | Accelerates differentiation. nih.govnih.govucla.edu | Promotes demethylation to silence pluripotency genes and activate lineage-specific genes. nih.gov |
Homeostatic Regulation of the Immune System
Calcium dihydrogen bis(2-oxoglutarate), a salt of alpha-ketoglutarate (AKG), has demonstrated significant immunomodulatory effects in preclinical studies, contributing to the maintenance of immune system homeostasis. A primary mechanism observed is the reduction of systemic inflammation, a key driver of the aging process. longevity.technologyjunglongevity.com Research in murine models has shown that supplementation with Calcium alpha-ketoglutarate (Ca-AKG) leads to a decrease in the levels of circulating pro-inflammatory cytokines. longevity.technologyprnewswire.comnih.gov
A key finding in these studies is the promotion of Interleukin 10 (IL-10) production. longevity.technologyjunglongevity.com IL-10 is an anti-inflammatory cytokine that plays a crucial role in regulating immune responses and maintaining normal tissue homeostasis. longevity.technology The administration of Ca-AKG was found to stimulate T cells to produce IL-10, which in turn helps to suppress chronic inflammation. prohealth.comresearchgate.net This suppression of "inflammaging," or age-related inflammation, is considered a potential basis for the observed extension of healthspan and lifespan in model organisms. longevity.technologyfightaging.org Beyond its effects on T cells and macrophages, AKG may also enhance the anti-inflammatory capacities of subcutaneous adipose tissue by promoting the differentiation of beige adipocytes. researchgate.net
Investigations into Age-Related Cellular Processes in Model Organisms
The nematode Caenorhabditis elegans has been a foundational model organism for studying the effects of alpha-ketoglutarate on aging. Landmark research demonstrated that AKG supplementation can significantly extend the lifespan of C. elegans by approximately 50%. junglongevity.comdecodeage.com This effect is attributed to mechanisms that mimic caloric restriction, a well-established intervention for increasing lifespan. junglongevity.com
The primary molecular mechanism identified in C. elegans is the inhibition of ATP synthase and the Target of Rapamycin (TOR) signaling pathway. junglongevity.comyouthandearth.com The TOR pathway is a central controller of cell growth and metabolism, and its inhibition is a known strategy for extending lifespan across various species. decodeage.com By influencing these key energy and growth regulation pathways, AKG not only extends the chronological lifespan of the nematodes but also appears to improve their healthspan, as evidenced by a delay in the age-associated decline of body movement. decodeage.com
Table 1: Effects of Alpha-Ketoglutarate (AKG) in C. elegans
| Parameter | Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Lifespan Extension | ~50% increase | Inhibition of ATP synthase and TOR signaling | junglongevity.comdecodeage.com |
Studies in the fruit fly, Drosophila melanogaster, have further substantiated the pro-longevity effects of alpha-ketoglutarate. Supplementation with AKG has been shown to extend the lifespan of these insects. nih.govnih.gov The mechanisms of action in Drosophila appear to be conserved, involving the inhibition of the mTOR pathway, similar to what is observed in C. elegans. nih.gov
In addition to mTOR inhibition, research in fruit flies has revealed that AKG activates AMP-activated protein kinase (AMPK) signaling. nih.gov AMPK is a critical energy sensor that plays a role in cellular energy homeostasis. Its activation is associated with increased longevity and metabolic health. The metabolic effects of AKG supplementation in Drosophila include a reduction in the ATP/ADP ratio and an increase in autophagy, the cellular process for clearing out damaged components. nih.gov Furthermore, dietary AKG enhanced the vertical climbing ability of the flies, suggesting an improvement in physical function with age. nih.gov
Table 2: Effects of Alpha-Ketoglutarate (AKG) in Drosophila melanogaster
| Parameter | Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Lifespan Extension | Significant increase | Inhibition of mTOR pathway, Activation of AMPK signaling | nih.gov |
| Healthspan | Enhanced vertical climbing ability | Increased autophagy, Reduced ATP/ADP ratio | nih.gov |
Research using murine models has provided compelling evidence for the effects of Calcium dihydrogen bis(2-oxoglutarate) on mammalian aging, particularly in compressing morbidity—reducing the proportion of life spent with age-related diseases and disabilities. longevity.technologyprnewswire.comnih.gov In a significant study, middle-aged mice treated with Ca-AKG experienced an extension in lifespan and a more dramatic improvement in healthspan. longevity.technologyprnewswire.com
The study reported an average lifespan extension of around 12%. longevity.technology More strikingly, healthspan measures improved by over 40%, driven by a 46% reduction in frailty. longevity.technologyprnewswire.com This indicates that the treated mice not only lived longer but were also healthier in their old age. longevity.technology The reduction in frailty was observed across 31 different markers, and treated mice showed improvements in conditions such as fur quality, spine curvature, and reduced incidence of dermatitis and tumors. prohealth.comyouthandearth.com The underlying mechanism is linked to the reduction of systemic inflammatory cytokines and the promotion of the anti-inflammatory cytokine IL-10. longevity.technologynih.govfightaging.org These findings suggest that Ca-AKG can compress the period of late-life morbidity, allowing for a longer, healthier life. nih.govnih.gov
Table 3: Effects of Calcium Alpha-Ketoglutarate (Ca-AKG) in Murine Models
| Parameter | Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Lifespan Extension | ~12% average increase | Suppression of chronic inflammation | longevity.technologyprnewswire.com |
| Healthspan Improvement | >40% increase | Decrease in systemic inflammatory cytokines | longevity.technology |
| Frailty Reduction | 46% reduction | Promotion of anti-inflammatory IL-10 | longevity.technologyprnewswire.com |
Advanced Research Methodologies and Analytical Techniques for Calcium Dihydrogen Bis 2 Oxoglutarate
Chromatographic Methods for Precise Quantification in Biological Matrices
Chromatographic techniques are fundamental for the separation and quantification of alpha-ketoglutarate (B1197944) (α-KG) from intricate biological samples such as plasma, serum, urine, and tissue homogenates. creative-proteomics.comnih.gov These methods offer the high specificity and sensitivity required to measure endogenous and administered levels of the compound.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of α-KG. creative-proteomics.com Various HPLC methods have been developed, often involving pre-column derivatization to enhance the detection of the non-chromophoric α-KG molecule. researchgate.netrsc.org One common approach involves derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form a fluorescent derivative, allowing for sensitive detection. rsc.org Another method utilizes O-phenylene diamine for derivatization, followed by separation on a reversed-phase HPLC column. nih.gov The choice of column, such as a C18 or C8 column, and the mobile phase composition are critical for achieving optimal separation from other metabolites. nih.govresearchgate.nethelixchrom.com UV detection is also utilized, though it is generally less sensitive than fluorescence detection for this application. researchgate.net
| Derivatization Reagent | Detection Method | Column Type | Biological Matrix |
|---|---|---|---|
| 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Fluorescence | Not Specified | K562 cells |
| O-phenylene diamine | Not Specified | Reversed-phase | Plasma |
| Dansylhydrazine (DNSH) | UV and Fluorescence | Reversed-phase C8 | Plasma |
| 2,4-dinitrophenylhydrazine (B122626) (DNPH) | Not Specified | Not Specified | Urine |
For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of α-KG in biological samples. rroij.com This technique combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry. helixchrom.com LC-MS/MS methods can achieve very low limits of detection, often in the nanogram per milliliter range. nih.gov Derivatization is sometimes still employed to improve chromatographic retention and ionization efficiency. rroij.comijisset.org For instance, derivatization with 2,4-dinitrophenylhydrazine (DNPH) has been successfully used. ijisset.org The use of isotope-labeled internal standards, such as ¹³C-α-KG, is crucial for accurate quantification. creative-proteomics.com Detection is typically performed using a triple-quadrupole mass spectrometer in selected reaction monitoring (SRM) mode, which provides high selectivity. nih.gov
| Method | Derivatization | Linearity Range | Lower Limit of Quantification (LLOQ) | Biological Matrix |
|---|---|---|---|---|
| UPLC-MS/MS | 2,4-dinitrophenylhydrazine (DNPH) | 5-5000 ng/mL | Not Specified | Rat Plasma |
| LC-MS/MS | N-methyl imidazole | 100-2500 ng/mL | 100 ng/mL | Human Plasma |
| LC-MS/MS | None | 1-1000 ng/mL | 0.8 ng/mL | Human Urine |
Optimized Sample Preparation and Derivatization Strategies for Analysis
Proper sample preparation is a critical step to ensure accurate and reproducible results in the analysis of α-KG. This typically involves protein precipitation to remove interfering macromolecules from biological samples. sigmaaldrich.comabcam.com For tissue samples, homogenization in a suitable buffer is necessary. caymanchem.comabcam.com Deproteinization can be achieved using methods such as treatment with perchloric acid (PCA) followed by neutralization with potassium hydroxide (B78521) (KOH), or by using ultrafiltration with a molecular weight cut-off filter. abcam.com
Derivatization is a key strategy to improve the analytical characteristics of α-KG, which lacks a strong chromophore for UV detection and can exhibit poor retention in reversed-phase chromatography. ijisset.org Common derivatization agents target the keto group of α-KG. These include:
2,4-dinitrophenylhydrazine (DNPH) : Reacts with the ketone to form a stable hydrazone that can be readily analyzed by LC-MS/MS. ijisset.org
O-phenylenediamine (OPD) : Used for derivatization prior to HPLC analysis. nih.gov
Dansylhydrazine (DNSH) : Allows for both UV and fluorescence detection after reaction with the carbonyl group. researchgate.net
1,2-diamino-4,5-methylenedioxybenzene (DMB) : A fluorescent labeling reagent used for sensitive HPLC analysis. rsc.org
Trimethylsilyl (TMS) derivatives : Improve volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. creative-proteomics.com
Application of Spectroscopic and Advanced Imaging Techniques for Mechanistic Elucidation
Spectroscopic and advanced imaging techniques are invaluable for understanding the metabolic fate and mechanistic actions of α-KG. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, can be used to trace the metabolism of labeled α-KG through various metabolic pathways, providing insights into cellular energy metabolism. nih.gov
Hyperpolarized MRI using [1-¹³C]alpha-ketoglutarate is an emerging imaging technique that allows for real-time, non-invasive monitoring of metabolic processes in vivo. nih.govismrm.org This method has shown potential as a biomarker for isocitrate dehydrogenase 1 (IDH1) mutation status in gliomas, as the mutant enzyme converts α-KG to 2-hydroxyglutarate. ismrm.orgcancer.gov This technology can visualize the metabolic flux of α-KG and its conversion to other metabolites, offering a powerful tool for cancer diagnostics and for studying altered metabolism. nih.govnih.gov
Development and Utilization of In Vitro Cellular Assays and Defined Model Systems
In vitro cellular assays are essential for dissecting the molecular mechanisms of calcium alpha-ketoglutarate's effects. Various cell lines are used to study its impact on cell proliferation, apoptosis, and other cellular processes. For example, studies have utilized osteosarcoma cell lines (Saos-2 and HOS) to demonstrate the anti-proliferative and pro-apoptotic effects of α-KG. nih.gov In these studies, assays such as the BrdU assay are used to measure DNA synthesis and cell proliferation. nih.gov The effects of α-KG on cell cycle and migration have been investigated in breast cancer cell lines like 4T1. alzahra.ac.ir
Furthermore, in vitro models have been used to show that α-KG can alter the senescence-associated secretory phenotype (SASP) and reduce inflammation without preventing the formation of senescent cells. nih.gov NMR-based metabolomic analysis of C2C12 myoblasts has been employed to understand the metabolic changes induced by α-KG supplementation under different energy states, revealing its role in glutamine metabolism, oxidative stress, and energy metabolism. nih.gov
Design and Implementation of In Vivo Animal Models for Mechanistic Studies
In vivo animal models, primarily mice, are crucial for investigating the systemic and long-term effects of calcium dihydrogen bis(2-oxoglutarate) supplementation. nih.govbiorxiv.org Studies have shown that supplementing the diet of middle-aged mice with Ca-AKG can extend lifespan and healthspan, particularly in females. nih.govnutritionaloutlook.comnih.gov These studies involve longitudinal monitoring of various health parameters and frailty indices. nih.govyoutube.com
Mechanistic investigations in these animal models have revealed that Ca-AKG can reduce systemic levels of inflammatory cytokines, suggesting that it may exert its beneficial effects by suppressing chronic inflammation. nih.govnih.gov Specifically, Ca-AKG has been shown to induce the secretion of the anti-inflammatory cytokine IL-10 in T cells of female mice. nih.gov Animal studies have also demonstrated that Ca-AKG can protect against oxidative stress by stabilizing the redox homeostasis. researchgate.netresearchgate.net
| Animal Model | Key Findings | Mechanistic Insights |
|---|---|---|
| C57BL/6 Mice | Extended lifespan and healthspan, reduced frailty. nih.govnutritionaloutlook.comnih.gov | Decreased systemic inflammatory cytokines, induction of IL-10. nih.govnih.gov |
| Aged Laboratory Mice | Stabilized redox homeostasis, improved arterial elasticity. researchgate.net | Lowered thiobarbituric acid reactive substances (TBARS) levels. researchgate.netresearchgate.net |
| Rat Orthotopic Brain Tumor Models | Feasibility of hyperpolarized ¹³C MRI for metabolic imaging. nih.gov | Monitoring of α-KG metabolism in vivo. nih.gov |
Future Directions and Identified Research Gaps in Calcium Dihydrogen Bis 2 Oxoglutarate Studies
Elucidation of Currently Unexplored Mechanistic Pathways
Alpha-ketoglutarate (B1197944) is increasingly recognized not merely as a metabolite in the Krebs cycle but as a pleiotropic signaling molecule that influences a wide array of cellular processes. nih.gov Future research must prioritize the elucidation of its less-understood signaling functions. A significant research gap lies in understanding the full spectrum of its role in epigenetic regulation. While its function as a critical cofactor for TET enzymes (Ten-Eleven Translocation methylcytosine dioxygenases) and Jumonji C (JmjC) domain-containing histone demethylases is established, the downstream consequences and the context-dependency of these modifications remain largely unexplored. researchgate.netresearchgate.netacs.org Research indicates that by influencing TET activity, AKG can modulate the levels of 5-hydroxymethylcytosine (B124674) (5hmC), thereby affecting DNA methylation dynamics and gene expression. researchgate.netnih.gov
Further investigation is needed into AKG's potential catalytic-independent functions, such as allosteric regulation of enzymes or its role in protein succinylation, a post-translational modification that can alter protein function. nih.govmdpi.com The signaling network of AKG is also an area ripe for exploration; for instance, its ability to suppress the NF-κB-mediated inflammatory pathway and enhance the Pregnane X Receptor (PXR)-regulated detoxification pathway suggests a complex interplay with cellular defense mechanisms that is not fully characterized. oncotarget.com Moreover, its interaction with and potential modulation of other major signaling pathways, such as mTOR and Wnt, present significant, underexplored research avenues that could reveal novel therapeutic targets. nih.govnih.gov
Advancements in Analytical Platform Development and Optimization
The accurate quantification of Calcium dihydrogen bis(2-oxoglutarate) and its parent compound, AKG, in diverse biological matrices is fundamental to understanding its pharmacokinetics and pharmacodynamics. While several methods exist, there remain gaps in the development of high-throughput, highly sensitive, and universally accessible analytical platforms. Current gold-standard techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer high specificity and sensitivity but often require complex sample preparation, including derivatization, which can be a source of variability. rroij.comnih.govcreative-proteomics.com
Future advancements should focus on optimizing direct measurement techniques to minimize sample processing and improve reproducibility. There is a need for the development of novel biosensors or more robust and sensitive enzymatic assays that can provide real-time measurements of AKG dynamics within living cells or tissues. caymanchem.comcellbiolabs.com Furthermore, optimizing metabolomic platforms to simultaneously measure AKG and its related metabolites (e.g., glutamate (B1630785), glutamine, succinate) would provide a more holistic view of the metabolic flux and the impact of Calcium dihydrogen bis(2-oxoglutarate) supplementation. creative-proteomics.com Standardization of protocols across laboratories is another critical gap that needs to be addressed to ensure the comparability of data from different research studies.
| Analytical Platform | Principle | Sample Types | Key Research Gaps & Future Directions |
|---|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography, followed by mass analysis for identification and quantification. rroij.comnih.gov | Plasma, Serum, Urine, Tissues rroij.comcreative-proteomics.com | Development of methods that do not require derivatization; improving throughput for large-scale clinical studies. |
| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. Requires derivatization to make AKG volatile. nih.govcreative-proteomics.com | Plasma, Tissues nih.govcreative-proteomics.com | Simplifying the derivatization process; enhancing sensitivity for low-concentration samples. |
| HPLC | Separates compounds based on their interaction with a stationary phase, often with UV or fluorometric detection. nih.gov | Plasma nih.gov | Improving specificity against interfering compounds; increasing sensitivity for in-cell measurements. |
| Enzymatic Assays (Colorimetric/Fluorometric) | Utilizes enzymatic reactions where AKG is a substrate, leading to a product that can be measured by absorbance or fluorescence. caymanchem.comapexbt.com | Plasma, Serum, Urine, Tissues, Cell Culture caymanchem.com | Enhancing sensitivity for micro-volume samples; development of kits for real-time, live-cell imaging of AKG flux. |
Focused Investigations in Specific Biological Systems Beyond General Metabolism
While the role of AKG in central metabolism is well-established, its influence on specialized biological systems is an emerging area of intense research. Future studies must move beyond its general metabolic functions to conduct focused investigations in specific physiological and pathophysiological contexts.
Neurobiology: In neurodegenerative diseases like Alzheimer's, reductions in the activity of the α-ketoglutarate dehydrogenase complex (KGDHC) have been noted. nih.govresearchgate.net Research is needed to determine if supplementation with Calcium dihydrogen bis(2-oxoglutarate) can bypass this deficit and exert neuroprotective effects. nih.govmdpi.com Gaps exist in understanding how AKG modulates neuronal signaling, synaptic plasticity, and mitigates oxidative stress within the central nervous system. nih.govprohealth.com
Immunology: AKG is increasingly seen as an "immune nutrient," capable of regulating the function and differentiation of immune cells. nih.govnih.gov It has been shown to influence macrophage polarization and the balance of T-helper 17 (Th17) and regulatory T (Treg) cells. researchgate.netoup.com Unexplored areas include its specific role in modulating the immune response during aging (immunosenescence), autoimmune disorders, and in the context of cancer immunotherapy.
Gut Microbiome: The gut microbiota can both produce and consume AKG, suggesting a complex bidirectional relationship. Studies in animal models indicate that AKG supplementation can alter the composition of the gut microbiota, for instance by increasing beneficial bacteria like Lactobacillus and decreasing pathogens like Escherichia coli. nih.govpig333.comfrontiersin.org A significant research gap is the translation of these findings to humans and the elucidation of how AKG-induced microbial shifts impact host health, particularly intestinal barrier function and systemic inflammation. researchgate.netmdpi.com
Cardiovascular System: Preliminary research suggests that AKG may support cardiovascular health by improving blood vessel elasticity and protecting cardiac tissue during ischemic events. xandrolab.comprohealth.comrescence.com Further, focused investigations are required to understand the mechanisms behind these observations, including AKG's role in endothelial cell function, vascular smooth muscle cell proliferation, and its potential to mitigate age-related cardiovascular decline. purovitalis.com
Characterization of Synergistic Interactions with Other Biomolecules in Research Contexts
The biological activity of Calcium dihydrogen bis(2-oxoglutarate) is unlikely to occur in isolation. Its effects are likely modulated by, and synergistic with, other biomolecules. A critical future direction is the systematic characterization of these interactions. For example, the combination of Ca-AKG with specific vitamins has been shown to have a greater effect on reducing epigenetic age than might be expected from either component alone. nih.gov
A key interaction is with Vitamin C (ascorbate), which, like AKG, is a cofactor for TET enzymes. nih.gov Investigating their synergistic potential in promoting DNA demethylation could open new avenues in regenerative medicine and cancer research. Similarly, AKG is a precursor to glutamine, a critical fuel for rapidly dividing cells like lymphocytes and enterocytes. nih.gov Studying the interplay between exogenous Ca-AKG and endogenous glutamine metabolism could provide insights into optimizing nutritional support during periods of high metabolic stress. The relationship between AKG levels and the activity of signaling molecules like Interleukin-2 (IL-2) in immune cells also warrants deeper investigation to understand how metabolic status and cytokine signaling are integrated. nih.gov Characterizing these synergistic networks will be crucial for designing more effective combination strategies in future research applications.
| Interacting Biomolecule | Nature of Interaction | Biological Context | Identified Research Gaps |
|---|---|---|---|
| Vitamin C (Ascorbate) | Both are cofactors for TET dioxygenases, which are involved in DNA demethylation. nih.gov | Epigenetic regulation, T-cell function. nih.gov | Quantifying the degree of synergy; determining optimal ratios for enhancing TET activity in specific cell types. |
| Vitamins A & D | Formulated with Ca-AKG in supplements that have been observed to reduce biological age. nih.gov | Aging, Epigenetics. nih.gov | Elucidating the specific molecular mechanisms through which these vitamins enhance the effects of Ca-AKG on DNA methylation. |
| Glutamine/Glutamate | AKG is a direct metabolic precursor to glutamate and glutamine, which are key fuels for immune and intestinal cells. nih.gov | Immunology, Gut Health. nih.gov | Understanding how exogenous AKG supplementation impacts the endogenous glutamine/glutamate pool and subsequent cellular functions. |
| Succinate (B1194679) | The intracellular ratio of AKG to succinate can influence the activity of AKG-dependent dioxygenases. researchgate.net | Epigenetics, Cancer Metabolism. researchgate.net | Investigating how to therapeutically modulate the AKG/succinate ratio to control epigenetic states in disease. |
| Interleukin-2 (IL-2) | High IL-2 levels promote glycolysis and increase intracellular AKG, which in turn regulates gene expression in T-cells. nih.gov | T-cell activation and function. nih.gov | Exploring whether AKG supplementation can mimic or enhance IL-2 signaling to boost effector T-cell responses. |
Q & A
Q. How can the crystal structure of calcium dihydrogen bis(2-oxoglutarate) be determined experimentally?
To resolve the crystal structure, employ single-crystal X-ray diffraction (SC-XRD) with refinement using programs like SHELXL . Key steps include:
- Growing high-quality single crystals via slow evaporation or diffusion methods.
- Collecting intensity data with a diffractometer (e.g., Mo/Kα radiation).
- Refining atomic positions and thermal parameters using SHELXL, ensuring R-factors < 5%.
- Validating hydrogen bonding networks and coordination geometry with tools like Mercury.
Q. What methodologies are recommended for synthesizing high-purity calcium dihydrogen bis(2-oxoglutarate)?
Synthesis involves stoichiometric reactions under controlled conditions:
- React calcium carbonate with 2-oxoglutaric acid in aqueous medium at 60–80°C, maintaining pH 4–5 .
- Purify via recrystallization from ethanol/water mixtures.
- Confirm purity using elemental analysis (C, H, Ca content) and spectroscopic techniques (FTIR for carboxylate bands ~1600 cm⁻¹; ¹H/¹³C NMR in D₂O) .
Q. How can researchers assess the stability of calcium dihydrogen bis(2-oxoglutarate under varying experimental conditions?
Stability studies should combine:
- Thermal analysis : Thermogravimetric analysis (TGA) to monitor decomposition temperatures (e.g., ≥158°C observed in related calcium phosphates ).
- Hygroscopicity tests : Expose samples to controlled humidity (e.g., 30–90% RH) and track mass changes.
- pH-dependent stability : Use UV-Vis spectroscopy to detect hydrolysis products in buffers (pH 2–10) over 24–72 hours .
Q. What analytical techniques are suitable for quantifying calcium dihydrogen bis(2-oxoglutarate in complex matrices?
- ICP-OES : Quantify calcium content after acid digestion (detection limit ~0.1 ppm) .
- HPLC : Reverse-phase columns (C18) with UV detection at 210 nm, using mobile phases like 0.1% H₃PO₄/acetonitrile (90:10 v/v) .
- Chelation-based titration : EDTA titration with Eriochrome Black T indicator for calcium quantification .
Advanced Research Questions
Q. What mechanistic role does calcium dihydrogen bis(2-oxoglutarate) play in biochemical pathways involving 2-oxoglutarate?
Investigate its function as a potential cofactor or substrate analog in enzymatic assays:
Q. How can researchers address discrepancies in reported physicochemical properties of calcium dihydrogen bis(2-oxoglutarate?
Cross-validate data using orthogonal methods:
- Compare XRD-derived density (e.g., ~2.22 g/cm³ ) with experimental pycnometry results.
- Reconcile melting points (if conflicting) via differential scanning calorimetry (DSC) under inert atmospheres.
- Replicate synthesis protocols to isolate polymorphs or hydrate forms .
Q. What experimental strategies mitigate challenges in quantifying calcium dihydrogen bis(2-oxoglutarate in biological samples?
Q. How do in vitro studies of calcium dihydrogen bis(2-oxoglutarate translate to in vivo models, considering bioavailability and toxicity?
Design comparative studies:
- Solubility assays : Measure dissolution rates in simulated physiological fluids (e.g., SGF/SIF) .
- In vivo absorption : Administer radiolabeled (⁴⁵Ca) compound to rodents; track biodistribution via gamma counting.
- Toxicity screening : Conduct MTT assays on cell lines (e.g., HEK293) and compare with LD₅₀ values from acute toxicity studies .
Q. What ethical considerations arise when using calcium dihydrogen bis(2-oxoglutarate in animal studies?
Follow institutional guidelines (e.g., ARRIVE 2.0) for:
- Dose justification : Base concentrations on in vitro EC₅₀ values to minimize animal use.
- Humane endpoints : Monitor weight loss, renal function (BUN/creatinine), and behavioral changes .
- Post-mortem analysis : Histopathological examination of kidney and liver tissues to assess calcification risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
